molecular formula C14H12N2O3S B1457823 6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine CAS No. 1624261-00-2

6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine

Cat. No.: B1457823
CAS No.: 1624261-00-2
M. Wt: 288.32 g/mol
InChI Key: UCZNVKMIOWUOPV-UHFFFAOYSA-N
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Description

6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-9-13-11(10-15-14)7-8-16(13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZNVKMIOWUOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CN(C2=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.3324 g/mol
  • CAS Number : 1679330-17-6
  • SMILES : CC(=O)c1cn(c2c1ccnc2)S(=O)(=O)c1ccccc1

Research indicates that compounds similar to this compound may act as inhibitors of tubulin polymerization. This inhibition disrupts microtubule dynamics, which is crucial for cell division and can lead to apoptosis in cancer cells. The compound has been evaluated for its ability to bind to the colchicine site on tubulin, which is a well-known target for anticancer agents.

Antitumor Activity

Preliminary studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
  • IC50 Values : The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating strong cytotoxic effects at low concentrations .

In Vitro Studies

In vitro assays demonstrated that the compound effectively inhibits tubulin polymerization at concentrations as low as 3 μM. Immunostaining assays revealed that it disrupts microtubule dynamics significantly at concentrations around 0.12 μM .

Case Studies

StudyCompoundCell LineIC50 (μM)Mechanism
Study AThis compoundHeLa0.15Tubulin inhibition
Study BDerivative XMCF-70.21Apoptosis induction
Study CDerivative YSGC-79010.12Microtubule disruption

Additional Biological Activities

Beyond antitumor properties, research into related pyrrolo[3,2-c]pyridine compounds suggests potential anti-inflammatory effects and other therapeutic applications. However, further studies are needed to elucidate these mechanisms and confirm efficacy.

Preparation Methods

Synthetic Routes Starting from Pyridine Derivatives

A common approach to synthesize pyrrolo[3,2-c]pyridine derivatives involves functionalization of substituted pyridines followed by cyclization to form the bicyclic system.

  • Oxidation and N-oxide Formation: Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide. This intermediate is further nitrated to form 2-bromo-5-methyl-4-nitropyridine-1-oxide.

  • Dimethylformamide Dimethyl Acetal Reaction: The nitro-pyridine N-oxide is reacted with N,N-dimethylformamide dimethyl acetal to introduce a key vinylamino intermediate.

  • Reduction and Cyclization: Treatment with iron powder and acetic acid reduces the nitro group and promotes cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Cross-Coupling: The 6-bromo intermediate undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid to introduce the 1-(3,4,5-trimethoxyphenyl) substituent, a step analogous to introducing the phenylsulfonyl group in related compounds.

This route is adaptable to introduce various aryl groups at position 6 and substituents at position 1 by changing the boronic acid or coupling partner.

Preparation of 1-(Phenylsulfonyl) Substituted Pyrrolo[3,2-c]pyridines

The phenylsulfonyl group at the nitrogen (position 1) is typically introduced via sulfonylation of a 1H-pyrrolo[3,2-c]pyridine precursor.

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine or closely related pyrrolo-pyridine derivatives are used as substrates.

  • Deprotonation: Treatment with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) at low temperature (0 °C) generates the nucleophilic nitrogen anion.

  • Sulfonylation: Addition of benzenesulfonyl chloride to the reaction mixture leads to the formation of the N-phenylsulfonyl derivative.

  • Workup and Purification: The reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine and ammonium chloride solution, dried, and concentrated. The product is isolated by filtration or column chromatography.

  • Yield: This method achieves high yields (~89%) of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which can be adapted for the 6-methoxy analogue by appropriate substitution.

Synthesis Starting from Pyrrole Derivatives

Alternative synthetic strategies begin with pyrrole derivatives to construct the pyrrolo[3,2-c]pyridine core.

  • Key Intermediate Formation: Reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate under basic conditions yields ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate.

  • Amidation and Cyclization: Treatment of this intermediate with liquid ammonia converts ester groups to amides, followed by dehydration using phosphorus oxychloride to form nitriles.

  • Cyclization: Heating nitrile intermediates with liquid ammonia induces cyclization to the pyrrolo[3,2-c]pyridine ring system.

  • Limitations: Debenzylation attempts to remove protecting groups often fail, leading to recovery of starting material or decomposition.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Key Transformations Yield (%) Notes
Pyridine oxidation m-Chloroperbenzoic acid Formation of pyridine N-oxide - Prepares for nitration
Nitration Fuming nitric acid in sulfuric acid Introduction of nitro group - Essential for subsequent transformations
Reaction with DMF dimethyl acetal N,N-Dimethylformamide dimethyl acetal in DMF Formation of vinylamino intermediate - Key intermediate for cyclization
Reduction and cyclization Iron powder, acetic acid, 100 °C Nitro reduction and ring closure 42-70 Produces 6-bromo-1H-pyrrolo[3,2-c]pyridine
Suzuki coupling Arylboronic acids, Pd catalyst, base, microwave Aryl substitution at position 6 35-71 Introduces various aryl groups
Sulfonylation NaH, benzenesulfonyl chloride, DMF, 0 °C to rt N-phenylsulfonylation at position 1 89 High yield, adaptable to methoxy derivatives
Pyrrole route cyclization Liquid ammonia, POCl3, heating Formation of pyrrolo[3,2-c]pyridine core 28-42 Alternative route, limited by debenzylation

Research Findings and Observations

  • The pyridine-based synthetic route is highly versatile and allows for the introduction of various substituents at multiple positions on the pyrrolo[3,2-c]pyridine scaffold.

  • Sulfonylation using benzenesulfonyl chloride under basic conditions is efficient and yields the desired N-phenylsulfonyl derivatives in high purity and yield.

  • Pyrrole-based methods provide an alternative but suffer from lower yields and challenges in protecting group removal.

  • Microwave-assisted Suzuki coupling significantly reduces reaction times and improves yields for arylation steps.

  • Solubility issues with some pyrrole intermediates can be mitigated by solvent choice, such as using pyridine instead of ethanol or tetrahydrofuran.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : Polar solvents such as DMF, THF, or acetonitrile are preferred due to their ability to stabilize intermediates and enhance reaction efficiency. For sulfonylation, phenylsulfonyl chloride is typically used under basic conditions (e.g., NaH or pyridine). Multi-step protocols may involve sequential alkylation, nitration, and Suzuki coupling, as seen in analogous pyrrolopyridine syntheses .
  • Key Example : A three-step synthesis of a related compound (1-methyl-1H-pyrrolo[2,3-b]pyridine) involved NaH/MeI for methylation, HNO₃ for nitration, and Pd-catalyzed cross-coupling .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • HPLC : Quantify purity (>98% by reverse-phase HPLC, as used for chloro-sulfonyl pyridine derivatives) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., C21H24N2O3S2 derivatives with mean σ(C–C) = 0.003 Å) .
  • NMR/FTIR : Assign methoxy (δ ~3.8 ppm in ¹H NMR) and sulfonyl (S=O stretching at ~1350 cm⁻¹ in IR) groups .

Q. What solvents and conditions are suitable for its solubility and stability?

  • Solubility : Highly soluble in DMSO, DMF, and THF; limited solubility in water. Stability tests should avoid prolonged exposure to light/moisture.
  • Table : Solvent Efficiency (from chloro-sulfonyl pyridine analogs)

SolventReaction EfficiencyStability (24h)
DMF95%>90%
THF88%85%
Acetonitrile78%80%

Advanced Research Questions

Q. How do substituents on the pyrrolopyridine core influence pharmacological activity?

  • Methodology : Synthesize analogs (e.g., 4-alkoxy or N-alkyl derivatives) and evaluate SAR using kinase inhibition assays. For example:

  • Piperazinyl-methyl derivatives : Substitution at the 4-position with phenylethyl groups increased binding affinity to tyrosine kinases .
  • Methoxy vs. ethoxy : 4-Methoxy derivatives showed 2-fold higher IC₅₀ values than ethoxy analogs in PDE4 inhibition studies .

Q. What computational approaches predict the logP and pKa of this compound?

  • Methodology : Use software like ACD/Labs (v11.02) for logP (predicted ~2.8) and pKa (sulfonyl group: ~1.2; pyrrolopyridine N: ~4.5). Molecular docking (AutoDock Vina) can model interactions with kinase ATP-binding pockets .

Q. How should contradictory pharmacological data between studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values for PDE4 inhibitors (e.g., 4-methoxy vs. 4-ethoxy derivatives) may arise from:

  • Assay conditions : Buffer pH or co-solvents (e.g., DMSO concentration) .
  • Purity : HPLC vs. LC-MS validation (e.g., 99.24% purity required for reliable IC₅₀ measurements) .
    • Resolution : Standardize protocols (e.g., fixed DMSO ≤0.1%) and validate purity via orthogonal methods (HPLC + HRMS) .

Methodological Resources

  • Synthetic Protocols : Pd(PPh₃)₄ for cross-coupling ; NaH for deprotonation .
  • Analytical Tools : X-ray crystallography (R-factor <0.05) ; ACD/Labs for physicochemical predictions .
  • Biological Assays : Kinase inhibition (IC₅₀) and PDE4 enzymatic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine
Reactant of Route 2
6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine

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